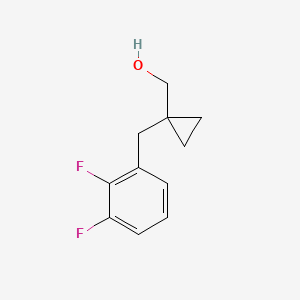
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C11H12F2O It consists of a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2,3-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,3-difluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can react at the benzylic position under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3-difluorobenzylcyclopropylcarboxylic acid.
Reduction: Formation of 2,3-difluorobenzylcyclopropylmethane.
Substitution: Formation of 2,3-difluorobenzylcyclopropylazide or 2,3-difluorobenzylcyclopropylthiol.
Scientific Research Applications
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The presence of the difluorobenzyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
(1-(2,3-Difluorobenzyl)cyclopropyl)ethanol: Similar structure but with an ethyl group instead of a methanol moiety.
Uniqueness
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and difluorobenzyl groups, which confer distinct chemical and biological properties
Biological Activity
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is a compound that has recently attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological pathways.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclopropyl group attached to a difluorobenzyl moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic profiles.
The biological activity of this compound is primarily linked to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanistic insights are still under investigation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound in various studies:
Case Studies
- Antiviral Activity Against HCV : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against Hepatitis C Virus (HCV), particularly through inhibition of the NS5B polymerase enzyme. The compound showed an effective concentration (EC50) in the nanomolar range, indicating potent antiviral properties .
- Antimicrobial Studies : Research on related compounds indicated that those with similar structural features effectively disrupted bacterial cell wall synthesis. This suggests that this compound may also possess antimicrobial properties warranting further exploration .
- Anti-inflammatory Effects : In experimental models, compounds with similar difluorobenzyl groups have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This points to a potential role for this compound in managing inflammatory conditions .
- Cytotoxic Effects on Cancer Cells : In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the activation of apoptotic pathways and mitochondrial dysfunction .
Properties
Molecular Formula |
C11H12F2O |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
[1-[(2,3-difluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12F2O/c12-9-3-1-2-8(10(9)13)6-11(7-14)4-5-11/h1-3,14H,4-7H2 |
InChI Key |
LYRGJPYGYDIDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C(=CC=C2)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















